![molecular formula C10H16N2 B1311987 N,N-diethyl-6-methylpyridin-2-amine CAS No. 166597-29-1](/img/structure/B1311987.png)
N,N-diethyl-6-methylpyridin-2-amine
Overview
Description
N,N-diethyl-6-methylpyridin-2-amine is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 . It is used in scientific research and offers diverse applications due to its unique properties.
Synthesis Analysis
The synthesis of amines like this compound can be achieved through various methods. One common method involves the reduction of nitriles or amides . Another approach involves S N 2 reactions of alkyl halides with ammonia or other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is also a possible route .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H16N2 . The compound consists of a pyridine ring with a methyl group at the 6-position and diethylamine attached at the 2-position .
Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 246.6±20.0 °C and a predicted density of 0.966±0.06 g/cm3 . Its pKa is predicted to be 7.28±0.10 .
Scientific Research Applications
Chemical Synthesis and Reactions
N,N-diethyl-6-methylpyridin-2-amine, while not directly mentioned, relates closely to research on aminopyridines and their derivatives which are crucial in chemical synthesis and transformations. For instance, reactions of aminopyridines have led to the formation of aminals via Pummerer rearrangement, indicating a pathway for synthesizing complex nitrogen-containing compounds. This process is highlighted by the unexpected yield of aminals when 2-amino-3-nitropyridine reacts with acid chlorides, presenting a method for creating N,N′-bis(pyridinylimino)methylene derivatives. This finding underscores the chemical versatility of aminopyridines and their potential in synthetic organic chemistry (Rakhit, Georges, & Bagli, 1979).
Crystallography and Molecular Structure
Research on 2-amino-6-methylpyridinium derivatives, such as the study of 2-amino-6-methylpyridinium 2,2,2-trichloroacetate, provides insight into the molecular structure and crystallography of aminopyridine compounds. This study reveals the amine–imine tautomerism and planarity of protonated aminopyridinium cations, which is crucial for understanding the molecular interactions and hydrogen bonding within crystals. Such structural insights are essential for the development of materials and the study of molecular electronics (Babu, Peramaiyan, Nizammohideen, & Mohan, 2014).
properties
IUPAC Name |
N,N-diethyl-6-methylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-4-12(5-2)10-8-6-7-9(3)11-10/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFANSXFGLZTLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=CC(=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452487 | |
Record name | 6-diethylamino-2-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
166597-29-1 | |
Record name | 6-diethylamino-2-picoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80452487 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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